molecular formula C13H27N2O3PS B12802348 Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate CAS No. 32687-56-2

Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate

Cat. No.: B12802348
CAS No.: 32687-56-2
M. Wt: 322.41 g/mol
InChI Key: GREOBLKUTASGME-UHFFFAOYSA-N
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Description

Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound with a unique structure that includes a phosphorothioyl group and a pentenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the reaction of dimethylamine with a suitable phosphorothioyl chloride derivative, followed by esterification with a pentenoate precursor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate undergoes various chemical reactions, including:

    Oxidation: The phosphorothioyl group can be oxidized to form phosphorothioates.

    Reduction: Reduction reactions can convert the phosphorothioyl group to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phosphorothioyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.

Scientific Research Applications

Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

    Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphorothioyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(dimethylamino)methane: A related compound with similar reactivity but different structural features.

    Phosphorothioate esters: Compounds with similar functional groups but varying ester moieties.

Properties

CAS No.

32687-56-2

Molecular Formula

C13H27N2O3PS

Molecular Weight

322.41 g/mol

IUPAC Name

methyl 3-[bis(dimethylamino)phosphinothioyloxy]-2,2,4-trimethylpent-3-enoate

InChI

InChI=1S/C13H27N2O3PS/c1-10(2)11(13(3,4)12(16)17-9)18-19(20,14(5)6)15(7)8/h1-9H3

InChI Key

GREOBLKUTASGME-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C)(C)C(=O)OC)OP(=S)(N(C)C)N(C)C)C

Origin of Product

United States

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